![molecular formula C21H24N2O4 B2662159 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide CAS No. 941873-48-9](/img/structure/B2662159.png)
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
Preparation Methods
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-(2-oxopiperidin-1-yl)aniline and 2-methylphenoxyacetic acid.
Coupling Reaction: The key step involves a coupling reaction between the aniline derivative and the acetic acid derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or nucleophiles under appropriate conditions.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways.
Pathways: It modulates the activity of key signaling pathways, leading to the inhibition of pro-inflammatory mediators and the reduction of pain signals.
Comparison with Similar Compounds
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide can be compared with other similar compounds, such as:
Apixaban: A direct inhibitor of activated factor X (FXa) with similar structural features.
Phenoxy Acetamide Derivatives: Compounds like N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide and N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research and industrial applications.
Biological Activity
Overview
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound with a complex structure that suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a methoxy group, an oxopiperidine ring, and a methylphenoxy acetamide moiety, which may contribute to its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H24N2O3 |
Molecular Weight | 352 Da |
LogP | 3.11 |
Polar Surface Area (Ų) | 59 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, including:
- Antimicrobial Activity : Investigated for potential effects against various pathogens.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting matrix metalloproteinases (MMPs), which are critical in cancer progression.
Case Studies and Research Findings
- Anticancer Activity : In a study examining similar compounds, derivatives containing oxopiperidine structures were shown to exhibit significant cytotoxic effects against human cancer cell lines. For example, compounds with IC50 values ranging from 1.59 to 7.48 μM were identified, indicating strong antiproliferative properties. Notably, certain derivatives induced higher apoptosis rates compared to standard treatments like cisplatin .
- Mechanistic Insights : Research has indicated that compounds similar to this compound can inhibit key enzymes involved in tumor growth and metastasis. The inhibition of caspase-3 activation was noted, which plays a crucial role in programmed cell death. The activation rates observed were significantly lower than those induced by traditional chemotherapeutics .
- Biological Assays : In vitro assays demonstrated that certain derivatives could effectively disrupt the cell cycle in cancer cells, retaining them in the G0/G1 phase, which is crucial for preventing further proliferation. This effect was quantitatively assessed through flow cytometry analysis .
Comparison with Related Compounds
The unique structure of this compound allows it to be compared with other bioactive compounds:
Compound Name | Biological Activity | Structural Similarity |
---|---|---|
Apixaban | Anticoagulant | Similar oxopiperidine structure |
Indole Derivatives | Diverse biological activities | Contains heteroaromatic rings |
Q & A
Q. Basic: What are the key synthetic pathways for synthesizing N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach:
Core intermediate preparation : Start with 4-methoxy-3-aminophenol. Introduce the 2-oxopiperidin-1-yl group via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
Acetamide coupling : React the intermediate with 2-(2-methylphenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.
Optimization tips :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Temperature control : Maintain ≤80°C to avoid byproducts from thermal degradation .
- Catalysts : Add catalytic DMAP to accelerate acylation reactions .
Q. Basic: How can researchers confirm the structural integrity and purity of this compound using analytical techniques?
Answer:
A combination of methods is critical:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify methoxy (δ 3.8–4.0 ppm), acetamide carbonyl (δ 168–170 ppm), and aromatic proton splitting patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidinone and phenoxy regions .
- High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column (acetonitrile/water gradient) to confirm purity ≥95% .
- X-ray Crystallography (if crystalline): Resolve the 3D conformation, particularly the orientation of the 2-oxopiperidinyl group relative to the aromatic plane .
Q. Basic: What initial biological screening assays are recommended to assess its therapeutic potential?
Answer:
Prioritize target-specific assays based on structural analogs:
Receptor binding :
- mGluR2 antagonism : Use radioligand displacement assays (³H-LY341495) in HEK293 cells expressing human mGluR2 .
Enzyme inhibition :
- Factor Xa (FXa) activity : Measure inhibition via chromogenic substrate cleavage (e.g., S-2222) in human plasma .
Cellular models :
- Neuroinflammation : Test cytokine suppression (IL-6, TNF-α) in LPS-stimulated microglial cells .
Q. Advanced: How do structural modifications at the 2-methylphenoxy or 2-oxopiperidinyl positions influence receptor binding affinity and selectivity?
Answer:
Case studies from analogous compounds reveal:
- 2-Methylphenoxy group :
- Replacing methyl with fluoro (e.g., 2-fluorophenoxy) increases mGluR2 binding (Ki reduced by ~40%) due to enhanced hydrophobic interactions .
- Bulkier substituents (e.g., naphthyl) disrupt selectivity by sterically clashing with receptor subpockets .
- 2-Oxopiperidinyl group :
- Ring contraction (e.g., pyrrolidinone) reduces FXa inhibition (IC₅₀ increases 10-fold) by altering hydrogen-bonding geometry .
- N-methylation improves metabolic stability but may reduce CNS penetration due to increased polarity .
Methodological recommendation :
- Perform molecular docking (AutoDock Vina) with receptor crystal structures (e.g., PDB: 4XTC for mGluR2) to predict substituent effects .
Q. Advanced: What strategies can resolve discrepancies in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?
Answer:
Contradictions often arise from:
- Assay conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) can alter compound solubility and activity .
- Metabolic instability : Rapid hepatic clearance in vivo may mask efficacy observed in vitro. Use microsomal stability assays (human liver microsomes) to identify metabolic hotspots .
- Off-target effects : Employ kinome-wide profiling (Eurofins KinaseProfiler) to rule out unintended kinase inhibition .
Case study : A structural analog showed potent FXa inhibition in vitro (IC₅₀ = 5 nM) but no anticoagulant activity in rats due to plasma protein binding >99%. Solution: Introduce PEGylation to reduce protein interaction .
Q. Advanced: What computational methods are effective in predicting the pharmacokinetic properties and toxicity profile of this compound?
Answer:
Leverage in silico tools :
ADMET prediction :
- SwissADME : Estimate logP (optimal range: 2–3), BBB permeability, and CYP450 interactions .
- ProTox-II : Predict hepatotoxicity (e.g., mitochondrial membrane disruption) based on structural alerts .
Molecular dynamics (MD) simulations :
- Simulate binding to human serum albumin (PDB: 1AO6) to assess plasma protein binding .
QSAR models :
- Train models on analogs with known LD₅₀ data to prioritize low-toxicity derivatives .
Validation : Cross-check predictions with in vitro Caco-2 permeability assays and AMES mutagenicity tests .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-7-3-4-8-18(15)27-14-20(24)22-16-10-11-19(26-2)17(13-16)23-12-6-5-9-21(23)25/h3-4,7-8,10-11,13H,5-6,9,12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZBBTAWGAKKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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